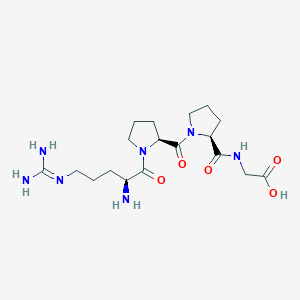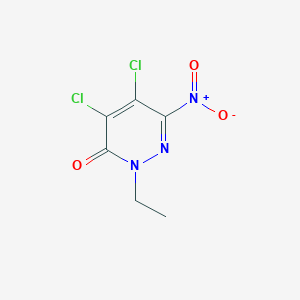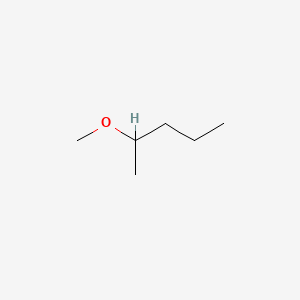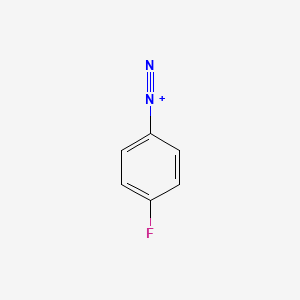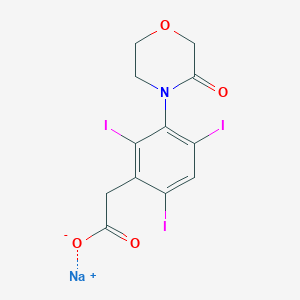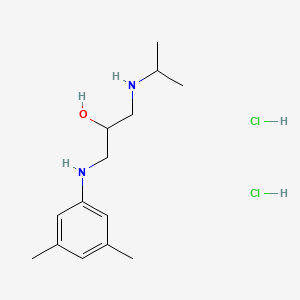
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon chain. This particular compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-xylidine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully monitored to ensure optimal reaction conditions.
Formation of Intermediate: The initial reaction between 3,5-xylidine and isopropylamine leads to the formation of an intermediate compound.
Hydroxylation: The intermediate compound undergoes hydroxylation, resulting in the formation of 1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of automated systems to control reaction conditions, ensuring consistent product quality. The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(Isopropylamino)-3-(3,4-xylidino)-2-propanol dihydrochloride
- 1-(Isopropylamino)-3-(2,5-xylidino)-2-propanol dihydrochloride
- 1-(Isopropylamino)-3-(3,5-dimethylphenyl)-2-propanol dihydrochloride
Uniqueness
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it can provide insights into the structure-activity relationships of similar compounds.
属性
CAS 编号 |
20013-99-4 |
|---|---|
分子式 |
C14H26Cl2N2O |
分子量 |
309.3 g/mol |
IUPAC 名称 |
1-(3,5-dimethylanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C14H24N2O.2ClH/c1-10(2)15-8-14(17)9-16-13-6-11(3)5-12(4)7-13;;/h5-7,10,14-17H,8-9H2,1-4H3;2*1H |
InChI 键 |
POZWPLVFPKBWQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NCC(CNC(C)C)O)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



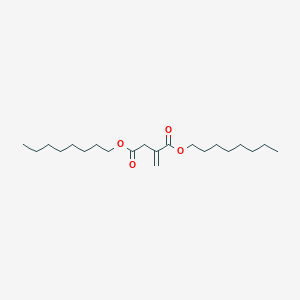
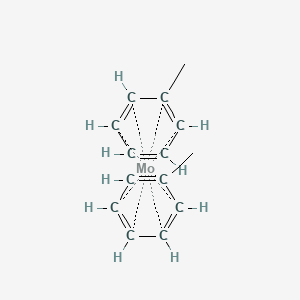
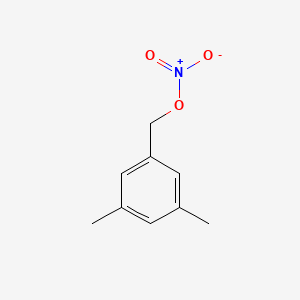
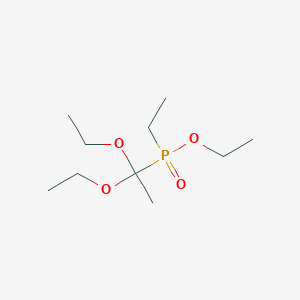
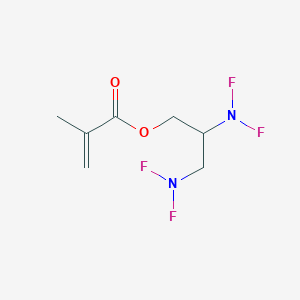
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
